molecular formula C25H16N2O2 B14501595 12-(o-Nitrostyryl)benz(a)acridine CAS No. 63021-47-6

12-(o-Nitrostyryl)benz(a)acridine

Cat. No.: B14501595
CAS No.: 63021-47-6
M. Wt: 376.4 g/mol
InChI Key: NDKXLSLLKOVHQS-SQFISAMPSA-N
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Description

12-(o-Nitrostyryl)benz(a)acridine (CAS 63021-47-6) is a nitro-substituted derivative of benz(a)acridine, a polycyclic aromatic hydrocarbon (PAH) with a nitrogen heteroatom. Its molecular formula is C25H16N2O2 (MW 376.43), featuring a benz(a)acridine core with an o-nitrostyryl group at the 12-position. The nitro group in the ortho position introduces steric and electronic effects that may influence reactivity, bioavailability, and toxicity. This compound is structurally related to carcinogenic and mutagenic benzacridines but differs due to its nitro-styryl substituent, which distinguishes its physicochemical and toxicological properties .

Properties

CAS No.

63021-47-6

Molecular Formula

C25H16N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

12-[(Z)-2-(2-nitrophenyl)ethenyl]benzo[a]acridine

InChI

InChI=1S/C25H16N2O2/c28-27(29)24-12-6-2-8-18(24)13-15-21-20-10-4-5-11-22(20)26-23-16-14-17-7-1-3-9-19(17)25(21)23/h1-16H/b15-13-

InChI Key

NDKXLSLLKOVHQS-SQFISAMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)/C=C\C5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)C=CC5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(o-Nitrostyryl)benz[a]acridine typically involves the condensation of benz[a]acridine with o-nitrostyrene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 12-(o-Nitrostyryl)benz[a]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents

Major Products Formed:

Scientific Research Applications

Chemistry: 12-(o-Nitrostyryl)benz[a]acridine is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has shown potential in biological research, particularly in studies related to cancer. It has been investigated for its tumor-initiating activity and its ability to interact with DNA .

Industry: In the industrial sector, 12-(o-Nitrostyryl)benz[a]acridine is used in the development of dyes and pigments due to its vibrant color properties .

Mechanism of Action

The mechanism of action of 12-(o-Nitrostyryl)benz[a]acridine involves its interaction with biological molecules, particularly DNA. The compound can intercalate into DNA strands, disrupting the normal function of the DNA and leading to potential anticancer effects. The nitro group can undergo metabolic activation, forming reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 12-(o-Nitrostyryl)benz(a)acridine with its positional isomers and structurally related benzacridine derivatives:

Compound CAS Number Molecular Formula Substituent(s) Key Structural Features Toxicity (TDLo, mouse) Bioactivity Summary
This compound 63021-47-6 C25H16N2O2 o-Nitrostyryl at C12 Ortho nitro group introduces steric hindrance 200 mg/kg (skin) Acute toxicity; releases NOx on decomposition
12-(m-Nitrostyryl)benz(a)acridine 63021-46-5 C25H16N2O2 m-Nitrostyryl at C12 Meta nitro group alters electronic distribution 200 mg/kg (skin) Similar acute toxicity to ortho isomer
12-(p-Nitrostyryl)benz(a)acridine 22188-15-4 C25H16N2O2 p-Nitrostyryl at C12 Para nitro group enhances resonance stability 200 mg/kg (skin) Comparable toxicity; NOx release
Benz[a]acridine 225-11-6 C17H11N None Parent compound lacking substituents Not classified (IARC Group 3) Weak carcinogen; limited mutagenicity
9,10,12-Trimethylbenz[a]acridine 63040-02-8 C20H17N Methyl groups at C9, C10, C12 Methylation increases hydrophobicity No direct data Structural analog; potential metabolic activation
Benz[c]acridine bay-region diol-epoxide (Isomer 2) 225-51-4 (parent) C17H11NO2 Diol-epoxide in bay region Bay-region epoxide enhances mutagenicity N/A High mutagenicity (4.5 colonies/nmol in V79 cells)

Toxicological and Pharmacological Differences

Acute Toxicity: All nitro-styryl benz(a)acridine isomers (ortho, meta, para) exhibit identical acute toxicity (TDLo = 200 mg/kg in mice) but may differ in chronic effects. In contrast, benz[c]acridine bay-region diol-epoxides are far more mutagenic (e.g., 5100 His<sup>+</sup> revertants/nmol in S. typhimurium TA100), demonstrating the critical role of bay-region epoxides in DNA adduct formation .

Mutagenicity: Benz[c]acridine diol-epoxides are 10–1000× more mutagenic than non-bay-region analogs due to their ability to form DNA adducts. The stereochemistry of the epoxide (cis vs. trans) further modulates potency .

Molecular Orbital Interactions: Antiplasmid activity correlates with out-of-phase L-region orbitals, while carcinogens exhibit K-region (bay-region) orbital energy accumulation. Nitro-substituted benz(a)acridines may disrupt these regions differently than methyl or epoxide derivatives .

Environmental and Metabolic Behavior

  • Bioaccumulation: Benz(a)acridine derivatives are metabolized rapidly in fish (e.g., fathead minnows), reducing bioaccumulation. Nitro-substituted analogs may persist longer due to decreased metabolic degradation .
  • AhR Activity : Dibenzo[a,h]acridine is a potent aryl hydrocarbon receptor (AhR) agonist, whereas benz(a)acridine and its nitro derivatives show weak activity, highlighting the impact of fused rings and substituents .

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